molecular formula C16H14N2O3S2 B2563236 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide CAS No. 895454-84-9

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide

Cat. No.: B2563236
CAS No.: 895454-84-9
M. Wt: 346.42
InChI Key: FYHRZKDFKARWFY-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a synthetic benzothiazole derivative designed for advanced pharmaceutical and oncological research. Compounds based on the benzothiazole scaffold demonstrate a broad spectrum of biological activities, including potent and selective antitumor properties . The core structure is a privileged motif in medicinal chemistry, often investigated for its ability to interact with critical biological targets. The strategic incorporation of the phenylsulfonyl group in this molecule is intended to modulate its electronic properties and binding affinity. Research on analogous structures highlights that such benzothiazole derivatives can function as potent inhibitors of key signaling pathways. For instance, closely related molecules have been developed as dual inhibitors of PI3K and mTOR, which are well-known lipid and protein kinases that play a regulatory role in cell growth, proliferation, and survival . The dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, making it an intense area of focus for anticancer drug discovery . The mechanism of action for this class of compounds often involves forming hydrogen bonds with target enzymes, displacing water molecules to achieve entropically favorable binding and direct inhibitory interactions . This product is offered for research applications, including but not limited to, in vitro screening against human tumor cell lines, structure-activity relationship (SAR) studies, and investigations into kinase inhibition mechanisms. It is supplied for use in laboratory settings only. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-18-13-9-5-6-10-14(13)22-16(18)17-15(19)11-23(20,21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRZKDFKARWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the phenylsulfonyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and sulfonyl chlorides. The reaction conditions may involve heating, refluxing, and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Scientific Research Applications

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Acetamide Derivatives

MAO Inhibitors (Compounds 4a-4i)

Derivatives such as N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) exhibit MAO-A and MAO-B inhibition, with IC₅₀ values in the micromolar range. Key structural features include:

  • Cyclopentyl backbone : Enhances rigidity and hydrophobic interactions.
  • Substituted aryl groups : Electron-donating groups (e.g., p-tolyl in 4a) improve MAO-B selectivity, while fluorophenyl (4d) enhances dual inhibition .

Comparison with Target Compound :

Antibacterial Thiazole Derivatives

The quinolinium iodide derivative (2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide) shares the 3-methylbenzo[d]thiazol-2(3H)-ylidene moiety with the target compound. This analog inhibits FtsZ, a bacterial cell division protein, with MIC values of 1–4 µg/mL against Staphylococcus aureus .

Comparison with Target Compound :

  • Both compounds utilize the benzo[d]thiazole scaffold for target engagement. However, the quinolinium iodide’s cationic charge and extended conjugation improve membrane penetration, whereas the target’s sulfonyl group may limit bioavailability .

Benzimidazole-Thiazole-Triazole Hybrids (Compounds 9a-9e)

These hybrids (e.g., 9c) feature triazole and thiazole rings linked to benzimidazole. Docking studies reveal that halogenated aryl groups (e.g., 4-bromophenyl in 9c) enhance binding to α-glucosidase via halogen bonds .

Comparison with Target Compound :

Thiophene-Based Acetamides

N-(3-Acetyl-2-thienyl)-2-bromoacetamide and its analogs prioritize spectroscopic stability, with NMR data confirming planar conformations suitable for crystallography .

Comparison with Target Compound :

  • Thiophene’s smaller ring size reduces steric hindrance compared to benzo[d]thiazole, but the latter’s fused benzene ring may enhance π-π stacking in biological systems .

Comparison with Other Syntheses

  • MAO Inhibitors (4a-4i): Ethanol reflux for 4 hours yields cyclopentyl-thiazole derivatives .
  • Benzimidazole-Thiazole-Triazole Hybrids : Multi-step protocols using DMF and LiH for triazole formation .

Key Structural Determinants

Compound Class Bioactivity Critical Substituents Effect on Activity
MAO Inhibitors (4a-4i) MAO-A/B inhibition p-Tolyl, fluorophenyl Enhances selectivity, potency
Quinolinium Iodide () FtsZ inhibition 3-Methylbenzo[d]thiazole, styryl Antibacterial activity
Target Compound Hypothesized enzyme inhibition Phenylsulfonyl, benzo[d]thiazole Potential dual functionality

Hypothesized Bioactivity of Target Compound

  • MAO Inhibition : Likely moderate due to the absence of cyclopentyl groups but possible MAO-B selectivity from sulfonyl’s hydrophobicity .
  • Antibacterial Action: Potential via FtsZ or similar targets, though reduced membrane permeability compared to cationic analogs .

Biological Activity

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15N3O2S2
  • Molecular Weight : 345.43 g/mol
  • IUPAC Name : this compound

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : It may bind to certain receptors, modulating signaling pathways that lead to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses notable antimicrobial properties, particularly against Candida albicans, suggesting its potential use in antifungal therapies.

Cytotoxicity Studies

Cytotoxicity assays were performed using NIH/3T3 mouse fibroblast cells to assess the safety profile of the compound. The IC50 values are presented in Table 2.

Compound IC50 (µM)
This compound150
Doxorubicin0.5

The IC50 value indicates that while the compound exhibits some cytotoxic effects, it is significantly less potent than doxorubicin, a standard chemotherapeutic agent.

Case Studies

Recent studies have explored the efficacy of this compound in various therapeutic contexts:

  • Antifungal Activity : A study highlighted that derivatives of thiazole compounds, including this one, showed promising antifungal activity comparable to established antifungal agents like ketoconazole .
  • Cancer Research : Research indicated that compounds with similar structures could inhibit cancer cell growth by inducing apoptosis through mitochondrial pathways .

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